2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Description

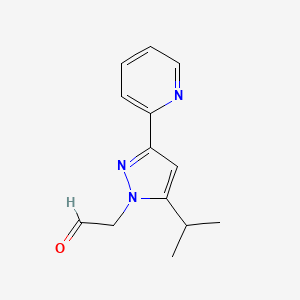

2-(5-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic organic compound featuring a pyrazole core substituted with a pyridin-2-yl group at position 3, an isopropyl group at position 5, and an acetaldehyde moiety at position 1 via a methylene linker. Its molecular formula is C₁₃H₁₅N₃O (molecular weight: 229.28 g/mol). The pyrazole-pyridine scaffold is known for its versatility in coordination chemistry and medicinal applications, while the aldehyde group provides reactivity for further functionalization, such as Schiff base formation.

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde |

InChI |

InChI=1S/C13H15N3O/c1-10(2)13-9-12(15-16(13)7-8-17)11-5-3-4-6-14-11/h3-6,8-10H,7H2,1-2H3 |

InChI Key |

DDRGEJFEHKOUJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1CC=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridine substituents. Common synthetic routes include:

Cyclization Reactions: Starting from hydrazine derivatives and 1,3-diketones to form the pyrazole ring.

Substitution Reactions: Introducing the isopropyl group via alkylation reactions.

Coupling Reactions: Attaching the pyridine ring through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: Formation of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid.

Reduction: Formation of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Differences Between Target Compound and Compound

Key Observations:

Reactivity : The acetaldehyde group in the target compound enables nucleophilic additions (e.g., Schiff bases), whereas the sulfate group in ’s compound promotes ionic interactions and solubility in polar solvents.

Steric and Electronic Effects : The 5-isopropyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the planar pyridinium groups in ’s compound, which enhance π-π stacking and charge delocalization.

Coordination Chemistry : Pyrazole-pyridine hybrids are established ligands for metals like Cu(II) and Fe(III). The acetaldehyde group may expand coordination modes (e.g., κ²-N,O binding), while ’s sulfate likely limits metal-binding sites.

Research Findings and Trends

- Hydrogen Bonding Networks: highlights robust N–H···O and O–H···N interactions in its crystal lattice, stabilizing the triclinic structure.

- Solubility and Stability : Sulfate-containing analogs (e.g., ) exhibit higher aqueous solubility due to ionic character, whereas the target compound’s isopropyl and aldehyde groups may favor organic solvents and thermal instability.

- Biological Relevance : Pyrazole-pyridine scaffolds are prevalent in kinase inhibitors and antimicrobial agents. The acetaldehyde moiety in the target compound could enable covalent binding to biological targets, a feature absent in ’s compound.

Notes and Limitations

- Data Gaps : Experimental data on the target compound’s crystal structure, spectroscopic properties, and biological activity are scarce. Comparisons rely heavily on structural analogs like ’s compound.

- Synthetic Challenges : The acetaldehyde group’s reactivity may complicate purification, whereas ’s ionic nature simplifies crystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.